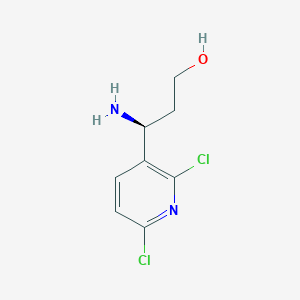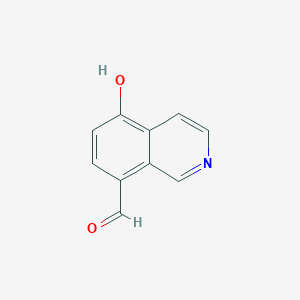
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3,3-dimethyl-2-oxocyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3,3-Dimethyl-2-oxocyclopentanecarboxylic acid.
Reduction: 3,3-Dimethyl-2-hydroxycyclopentanecarboxylate.
Substitution: Various amides or alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate depends on the specific reactions it undergoes. In general, the compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the 3,3-dimethyl substitution.
Ethyl 2-oxocyclohexanecarboxylate: Contains a six-membered ring instead of a five-membered ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a ketone and an ester functional group, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-10(2,3)8(7)11/h7H,4-6H2,1-3H3 |
Clave InChI |
ORLZPOSPUFSCMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
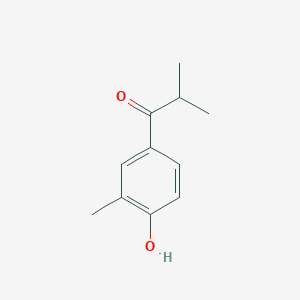
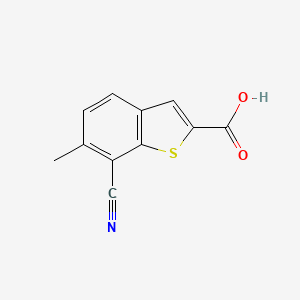
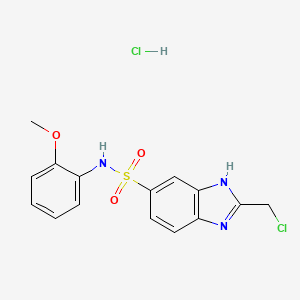


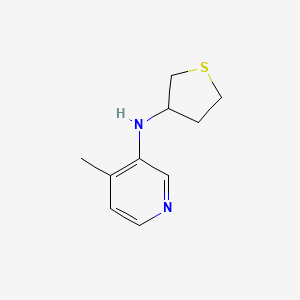


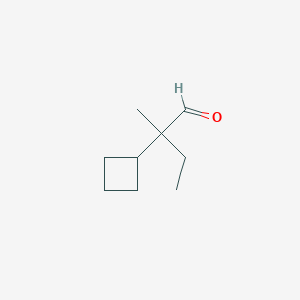
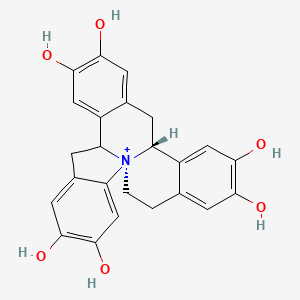
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
